
Flumioxazin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flumioxazin-13C3 is a labeled herbicide used primarily for agricultural purposes. It is a derivative of flumioxazin, a N-phenyl phthalimide compound that inhibits protoporphyrinogen oxidase, an enzyme crucial for chlorophyll production in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of flumioxazin involves multiple steps, starting from m-fluorophenol. The process includes fluorine hydrolysis, nitration, cyclization, propynylation, and phthalic anhydride acylation . The labeled version, Flumioxazin-13C3, follows a similar synthetic route but incorporates carbon-13 isotopes at specific positions to facilitate tracking and analysis in various studies.
Industrial Production Methods: Industrial production of flumioxazin involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification systems to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Flumioxazin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can break down the nitro group to an amine.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Iron powder or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Flumioxazin-13C3 is used extensively in scientific research due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis. Its applications include:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Investigating the effects of herbicides on plant physiology.
Medicine: Exploring potential therapeutic uses and toxicology.
Industry: Developing new herbicidal formulations and improving existing ones.
Mécanisme D'action
Flumioxazin-13C3 exerts its effects by inhibiting protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative stress, resulting in lipid peroxidation, membrane damage, and ultimately cell death. The molecular targets include the chloroplasts in plant cells, where the inhibition of protoporphyrinogen oxidase disrupts chlorophyll synthesis .
Comparaison Avec Des Composés Similaires
Sulfentrazone: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Oxyfluorfen: A diphenyl ether herbicide with a similar mode of action.
Carfentrazone-ethyl: A triazolinone herbicide that also inhibits protoporphyrinogen oxidase.
Uniqueness: Flumioxazin-13C3 is unique due to its labeled carbon-13 isotopes, which provide enhanced capabilities for tracking and analysis in scientific studies. This feature distinguishes it from other similar herbicides and makes it particularly valuable for research purposes .
Propriétés
Numéro CAS |
1346604-88-3 |
|---|---|
Formule moléculaire |
C19H15FN2O4 |
Poids moléculaire |
357.31 g/mol |
Nom IUPAC |
2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1 |
Clé InChI |
FOUWCSDKDDHKQP-BTCZPRMESA-N |
SMILES |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
SMILES isomérique |
[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
SMILES canonique |
C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F |
Synonymes |
2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3; Flumizin-13C3; Guillotine-13C3; Pledge-13C3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-[1-13C]Glucose](/img/structure/B583745.png)
![L-[2-13C]glucose](/img/structure/B583748.png)

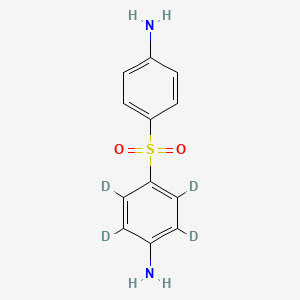
![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
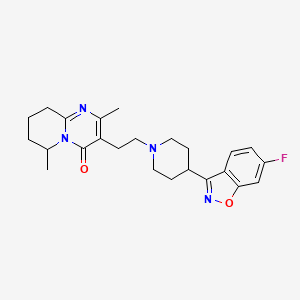
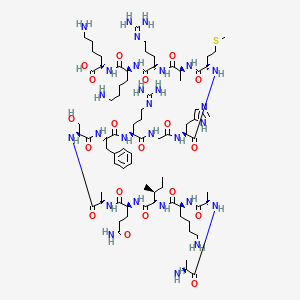
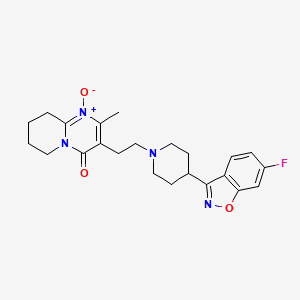
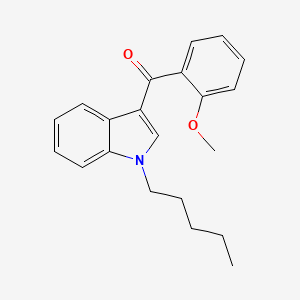
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)
